![molecular formula C10H19N B010716 (1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane CAS No. 106623-33-0](/img/structure/B10716.png)
(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)-, [1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) is a bicyclic compound with the molecular formula C10H19N . It is characterized by its unique azabicyclo structure, which includes a nitrogen atom within the bicyclic framework. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes purification steps such as distillation or crystallization to isolate the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
科学的研究の応用
7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- involves its interaction with molecular targets, often through binding to specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 7-Azabicyclo[4.1.0]heptane, 2-methyl-
- 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-
- 7-methyl-7-azabicyclo[4.1.0]heptane
Comparison: Compared to these similar compounds, 7-Azabicyclo[4.1.0]heptane, 2-methyl-5-(1-methylethyl)- is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural difference can influence its reactivity and interaction with other molecules, making it distinct in its applications and properties .
特性
CAS番号 |
106623-33-0 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H19N/c1-6(2)8-5-4-7(3)9-10(8)11-9/h6-11H,4-5H2,1-3H3/t7-,8-,9+,10-/m1/s1 |
InChIキー |
JHGGBKUVGNIFMY-DOLQZWNJSA-N |
SMILES |
CC1CCC(C2C1N2)C(C)C |
異性体SMILES |
C[C@@H]1CC[C@@H]([C@@H]2[C@H]1N2)C(C)C |
正規SMILES |
CC1CCC(C2C1N2)C(C)C |
同義語 |
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


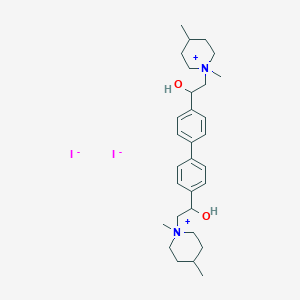

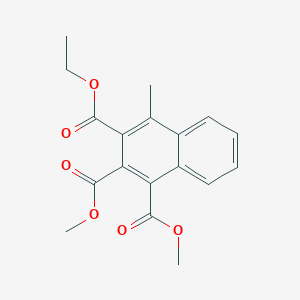
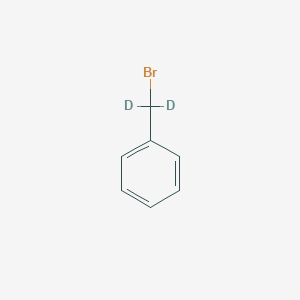
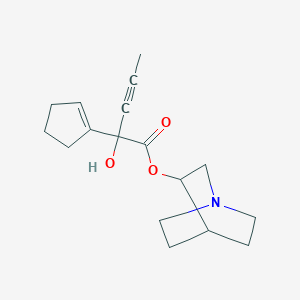

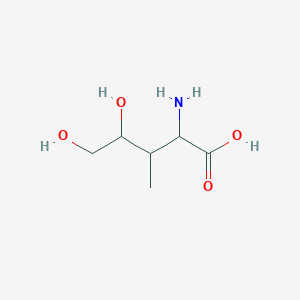

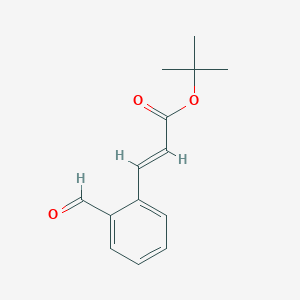

![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)


![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
